
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione” is a chemical compound commonly known as curcumin. It is a molecule that contains a total of 39 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of a similar compound, bis-(meso-4-methoxyphenyl)-benziporphyrin, was reported in a study . The dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether. Reaction with equivalent pyrrole and pentafluorobenzaldehyde in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provided good yields of bis-(meso-4-methoxyphenyl)-benziporphyrin .
Molecular Structure Analysis
The molecular structure of “(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione” includes 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, bis-(meso-4-methoxyphenyl)-benziporphyrin, were described in a study . The reaction with equivalent pyrrole and pentafluorobenzaldehyde in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provided good yields of bis-(meso-4-methoxyphenyl)-benziporphyrin .
Physical And Chemical Properties Analysis
The molecular formula of “(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione” is C18H16O4, and its molecular weight is 296.322 .
Applications De Recherche Scientifique
Electron Transport Layer for Polymer Solar Cells
The synthesis of novel conjugated polyelectrolytes for application as an electron transport layer in inverted polymer solar cells has been explored. These materials, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, enhancing power conversion efficiency (PCE) by facilitating electron extraction and decreasing excitons recombination at the active layer/cathode interface (Hu et al., 2015).
Crystal Structures of Diketone Derivatives
Research into the molecular structure of various diketone derivatives has led to a deeper understanding of their crystal properties and potential applications in material science. For instance, the study of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromophenyl counterpart has revealed interesting intermolecular interactions, which could inform future applications in designing materials with specific properties (Lastovickova et al., 2018).
Intervalence Charge-Transfer in Mixed-Valence Monocations
Explorations into the intervalence charge-transfer (IVCT) of mixed-valence monocations of bis(triarylamines) linked with various bridges, including vinylene, offer insights into their potential use in electronic and optoelectronic devices. These studies help in understanding the electronic interactions and the impact of molecular structure on electron transfer properties (Barlow et al., 2005).
OLED Materials
The investigation of Pechmann dyes for their structural, optoelectronic, and charge transport properties, particularly in the context of OLEDs, is a significant application. The research demonstrates potential use as efficient materials for organic light-emitting diodes, highlighting the role of specific molecular designs in achieving desirable electronic and optical properties (Wazzan & Irfan, 2019).
Synthesis of Heterocycles
The compound serves as a synthon for the synthesis of various heterocycles, showcasing its versatility in organic synthesis. This application is crucial for developing new pharmaceuticals and materials with specific chemical functionalities (Mahata et al., 2003).
Propriétés
IUPAC Name |
(E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKMZRIOMSVLG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


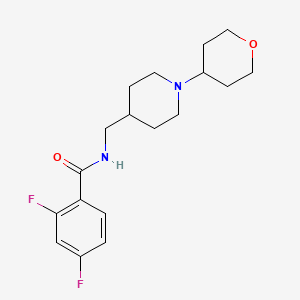
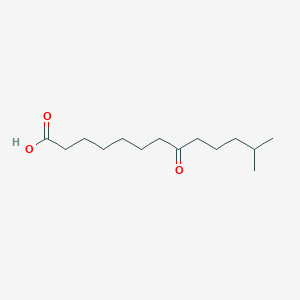
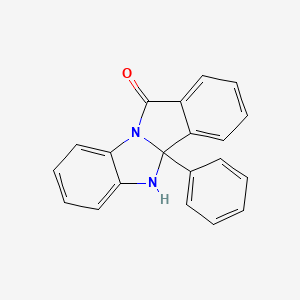
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)


![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)
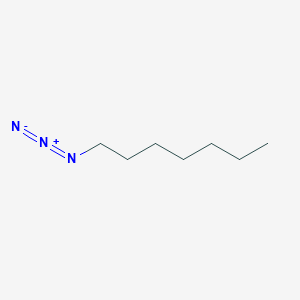
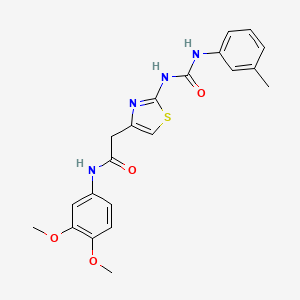
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
